molecular formula C9H7ClN2O2 B3218835 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-70-9

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3218835
CAS No.: 1190312-70-9
M. Wt: 210.62 g/mol
InChI Key: NBCMXSJIQKNDCJ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a suitable dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure .

Scientific Research Applications

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and for use in various organic synthesis applications .

Properties

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCMXSJIQKNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.00 g, 5.68 mmol) in N,N-dimethylformamide (15 mL) was added N-chlorosuccinimide (895 mg, 5.96 mmol). The reaction was allowed to gradually warm to room temperature and stir overnight. The reaction was diluted with water (125 mL) and stirred for 20 minutes. The resulting solid was collected by filtration, washed with water, and dried under vacuum to give the title compound (1.11 g, 93%) as an orange powder. +ESI (M+H) 211.0; 1H NMR (400 MHz, DMSO-d6, δ): 11.99 (br. s., 1H), 8.92 (d, J=2.0 Hz, 1H), 8.31 (d, J=1.8 Hz, 1H), 8.08 (d, J=3.1 Hz, 1H), 3.88 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 6
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

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